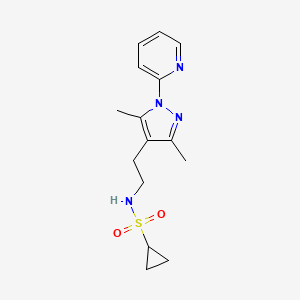

N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)cyclopropanesulfonamide

Description

This compound features a pyrazole core substituted with 3,5-dimethyl groups and a pyridin-2-yl moiety at the N1 position. A cyclopropanesulfonamide group is connected via an ethyl linker to the pyrazole’s C4 position. The pyridin-2-yl substituent may contribute to π-π stacking or metal coordination, depending on the biological target.

Properties

IUPAC Name |

N-[2-(3,5-dimethyl-1-pyridin-2-ylpyrazol-4-yl)ethyl]cyclopropanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N4O2S/c1-11-14(8-10-17-22(20,21)13-6-7-13)12(2)19(18-11)15-5-3-4-9-16-15/h3-5,9,13,17H,6-8,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRZIMPBPEBSRCL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C2=CC=CC=N2)C)CCNS(=O)(=O)C3CC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)cyclopropanesulfonamide typically involves multiple steps. One common method starts with the preparation of the pyrazole ring, which can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones. The pyridine moiety is then introduced via a coupling reaction. The cyclopropane ring is formed through a cyclopropanation reaction, often using diazo compounds and transition metal catalysts. Finally, the sulfonamide group is introduced through a sulfonylation reaction using sulfonyl chlorides .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors for better control of reaction conditions and yields, as well as the use of more efficient catalysts and reagents to minimize costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)cyclopropanesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonamide group.

Cyclization: The compound can undergo intramolecular cyclization reactions to form more complex ring structures

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

Substitution: Nucleophiles such as amines, alcohols, and thiols.

Cyclization: Catalysts such as transition metals and acidic or basic conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)cyclopropanesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)cyclopropanesulfonamide involves its interaction with specific molecular targets. The compound can bind to metal ions, forming coordination complexes that can catalyze various chemical reactions. In biological systems, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following table summarizes structural and functional differences between the target compound and related sulfonamide-pyrazole derivatives:

Research Findings and Gaps

- The cyclopropane group may enhance stability against enzymatic degradation, a hypothesis supported by its use in patent-derived molecules .

- Enzyme Inhibition : Cyclopropanesulfonamides in and are linked to kinase or GPCR modulation, suggesting the target compound could share similar targets.

- Thermal Stability : The pyridin-2-yl group’s planarity may improve crystallinity compared to bulkier substituents like the butyl chain in compound 27 , as inferred from melting points in .

Biological Activity

N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)cyclopropanesulfonamide is a compound that has garnered attention for its potential biological activities, particularly as an inhibitor of the bromodomain and extraterminal (BET) protein family. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has a complex molecular structure characterized by the following details:

| Property | Value |

|---|---|

| Molecular Formula | C₁₉H₂₄N₆O |

| Molecular Weight | 352.442 g/mol |

| CAS Number | 2034257-17-3 |

| Purity | ≥ 95% |

This compound functions primarily as a selective inhibitor of BET proteins. By binding to the bromodomains of these proteins, it disrupts their interaction with acetylated lysines on histones, thereby influencing various cellular processes such as:

- Cell Cycle Progression

- Apoptosis

- Cell Growth

This inhibition can lead to altered cellular functions and potentially induce cell death in certain cancerous cells.

Anti-Cancer Properties

Research indicates that this compound may exhibit significant anti-cancer properties. For instance, studies have shown that BET inhibitors can effectively reduce the proliferation of cancer cells by inducing apoptosis. The compound's effectiveness was evaluated in various cancer cell lines, demonstrating promising results in inhibiting tumor growth.

Cytotoxicity Studies

In vitro studies have assessed the cytotoxic effects of this compound on different cancer cell lines. The results indicate varying IC₅₀ values depending on the specific cell line tested. For example:

| Cell Line | IC₅₀ (µM) |

|---|---|

| C6 Glioma | 5.13 |

| SH-SY5Y Neuronal | 5.00 |

These findings suggest that the compound selectively targets cancer cells while sparing healthy cells .

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound:

- Study on BET Inhibition : A study demonstrated that this compound effectively inhibited BET proteins, leading to reduced expression of oncogenes associated with tumor growth.

- Cytotoxicity Analysis : In a comparative analysis against standard chemotherapeutic agents, this compound showed superior cytotoxic effects in specific cancer models, indicating its potential as a therapeutic agent .

- Mechanistic Insights : Flow cytometry analyses revealed that the compound induces cell cycle arrest and apoptosis in glioma cells, providing insights into its mechanism of action and therapeutic potential .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.